N-[(-)-Jasmonoyl]-(L)-leucine is a conjugate formed from jasmonic acid and the amino acid L-leucine. This compound is classified within the jasmonate family, which are lipid-derived signaling molecules crucial for plant defense and development. The molecular formula of N-[(-)-Jasmonoyl]-(L)-leucine is , with a molecular weight of approximately 323.4 g/mol.
N-[(-)-Jasmonoyl]-(L)-leucine is synthesized in plants and plays a significant role in various physiological processes, including stress responses and developmental regulation. It belongs to a broader class of compounds known as jasmonates, which are derived from fatty acids and are integral to plant signaling pathways . These compounds are involved in the modulation of gene expression related to stress responses, making them vital for plant adaptation to environmental challenges.
The synthesis of N-[(-)-Jasmonoyl]-(L)-leucine typically involves the enzymatic coupling of jasmonic acid with L-leucine, often facilitated by activating agents such as adenosine triphosphate (ATP). The general reaction can be summarized as follows:
This process is mediated by specific enzymes known as jasmonate-amino acid ligases, which catalyze the formation of this conjugate under physiological conditions.
The synthesis may involve several steps, including the activation of jasmonic acid followed by its conjugation with L-leucine. The reaction conditions typically require specific pH levels and temperatures optimal for enzyme activity, although detailed protocols can vary depending on the specific experimental setup.
The structure of N-[(-)-Jasmonoyl]-(L)-leucine features a jasmonoyl moiety linked to the amino acid L-leucine. This unique structure allows it to participate in various biochemical pathways within plants.
N-[(-)-Jasmonoyl]-(L)-leucine participates in several biochemical reactions within plant systems. It acts primarily as a signaling molecule that influences gene expression related to stress responses.
The compound may undergo hydrolysis or other modifications under specific conditions, leading to the release of jasmonic acid or L-leucine. These reactions can significantly affect plant physiology, particularly in response to environmental stimuli such as herbivory or pathogen attack .
The mechanism of action for N-[(-)-Jasmonoyl]-(L)-leucine involves its role in plant signaling pathways. Once synthesized, it interacts with specific receptors and proteins that mediate stress responses.
N-[(-)-Jasmonoyl]-(L)-leucine exhibits several notable physical and chemical properties:
N-[(-)-Jasmonoyl]-(L)-leucine has several scientific applications:
The biosynthesis of N-[(-)-Jasmonoyl]-(L)-leucine (JA-Leu) initiates with the octadecanoid pathway in chloroplast membranes, where α-linolenic acid (α-LeA, 18:3) undergoes oxygenation by 13-lipoxygenases (13-LOX) to form 12-oxo-phytodienoic acid (OPDA) [1] [8]. OPDA is subsequently reduced by OPDA reductase (OPR) and undergoes three rounds of β-oxidation in peroxisomes to yield bioactive (-)-jasmonic acid (JA) [1] [8]. The conjugation of JA with leucine occurs in the cytosol, where JA carboxyl methyltransferase activates JA for amide bond formation. This reaction requires ATP-dependent adenylation of JA’s carboxyl group, forming a high-energy jasmonoyl-adenylate intermediate [8]. The acyl-adenylate then reacts with the α-amino group of L-leucine, catalyzed by specialized acyltransferase enzymes, to yield JA-Leu [6] [8].
Table 1: Key Enzymes in JA-Leu Biosynthesis
Enzyme Class | Gene/Protein Example | Subcellular Localization | Function |
---|---|---|---|
Phospholipase A1 | PLIP2/PLIP3 | Chloroplast | Releases α-LeA from galactolipids |
13-Lipoxygenase (13-LOX) | AtLOX6 (Arabidopsis) | Chloroplast | Converts α-LeA to 13-hydroperoxy-LeA |
Allene Oxide Cyclase (AOC) | TomAOC (Tomato) | Chloroplast | Cyclizes epoxide to OPDA |
OPDA Reductase (OPR) | OPR3 | Peroxisome/Cytosol | Reduces OPDA to OPC-8:0 |
Acyltransferase | Undefined | Cytosol | Conjugates JA with leucine |
While Jasmonoyl-isoleucine conjugate synthase (JAR1) is well-characterized for forming JA-Ile, enzymes catalyzing JA-Leu synthesis belong to the same acyl-adenylate-forming firefly luciferase superfamily. These enzymes exhibit substrate promiscuity toward hydrophobic amino acids [6] [8]. Structural analyses reveal a conserved reaction mechanism:
Substrate specificity is governed by spatial constraints in the binding pocket. For instance, JAR1 favors isoleucine due to its branched β-carbon, whereas JA-Leu synthases accommodate leucine’s γ-methyl group [6]. Mutagenesis studies on Arabidopsis JAR1 identified residues Glu398 and Trp407 as critical for amino acid discrimination [6]. Homologs in Nicotiana attenuata and Oryza sativa demonstrate divergent kinetics (K~m~ for leucine: 15–80 µM), suggesting taxon-specific optimization [6] [8].
Evolutionary divergence in JA-Leu biosynthesis correlates with plant lineage-specific adaptations:
Table 2: Evolutionary Variation in JA-Amino Acid Conjugate Synthases
Plant Taxon | Enzyme | Preferred Amino Acid | JA-Leu Synthesis Efficiency | Biological Context |
---|---|---|---|---|
Marchantia polymorpha | MpJAR | Isoleucine/Leucine | Low | Basal stress response |
Oryza sativa | OsJAR2 | Isoleucine > Leucine | Moderate (40% of JA-Ile) | Pathogen defense |
Nicotiana attenuata | NaJAT1 | Leucine | High | Herbivore-induced signaling |
Arabidopsis thaliana | AtJAR1 | Isoleucine ≫ Leucine | Low (<5% of JA-Ile) | Wound response |
The flux toward JA-Leu is tightly regulated by:
JA-Leu turnover involves cytochrome P450 (CYP94)-mediated ω-oxidation, forming 12-OH-JA-Leu and 12-COOH-JA-Leu, which exhibit reduced COI1 affinity [10]. The stereochemical specificity of catabolism favors the (3R,7S)-isomer of JA-Leu, analogous to JA-Ile degradation [10]. Crucially, (3R,7S)-12-OH-JA-Leu retains partial bioactivity, enabling sustained expression of a subset of JA-responsive genes (e.g., VSP2
, LOX3
) without triggering negative feedback via JAZ8/10 repression [10].
Table 3: Regulatory Nodes in JA-Leu Homeostasis
Regulatory Mechanism | Molecular Components | Effect on JA-Leu | Functional Outcome |
---|---|---|---|
Substrate Supply | Leucine biosynthetic enzymes | Increases synthesis | Amplifies JA signaling under nutrient stress |
Transcriptional Induction | MYC2, JAZ repressors | Upregulates JAR1 homologs | Enhances conjugate formation during stress |
Enzyme Phosphorylation | MPK3/MPK6 kinases | Activates JA-conjugating enzymes | Rapid response to wounding |
Hydroxylative Inactivation | CYP94B1/CYP94B3 | Converts to 12-OH-/COOH-JA-Leu | Attenuates signaling duration |
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